Tert-butyl N-(1-oxohexan-2-yl)carbamate
Overview
Description
Tert-butyl N-(1-oxohexan-2-yl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a tert-butyl ester group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(1-oxohexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone. One common method is the reaction of tert-butyl carbamate with pentanal in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often involves the use of flow microreactor systems. These systems provide a more efficient, versatile, and sustainable method compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanides is another method employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates or esters.
Scientific Research Applications
Tert-butyl N-(1-oxohexan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters and carbamates.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-(1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in nucleophilic acyl substitution reactions, where the carbamate group is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl N-(1-oxohexan-2-yl)carbamate: Another derivative with similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for selective reactions and its use as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable compound in various chemical processes .
Properties
IUPAC Name |
tert-butyl N-(1-oxohexan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGXPJNZKYOQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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